molecular formula C8H6BrClO4S B2999603 4-Bromo-3-(chlorosulfonyl)-5-methylbenzoic acid CAS No. 849333-58-0

4-Bromo-3-(chlorosulfonyl)-5-methylbenzoic acid

Cat. No.: B2999603
CAS No.: 849333-58-0
M. Wt: 313.55
InChI Key: WKVPXUFUECCEED-UHFFFAOYSA-N
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Description

4-Bromo-3-(chlorosulfonyl)-5-methylbenzoic acid is a chemical compound with the molecular formula C8H6BrClO4S. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorosulfonyl, and methyl groups attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Bromo-3-(chlorosulfonyl)-5-methylbenzoic acid typically involves the reaction of 4-Bromo-3-methylbenzoic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions, where chlorosulfonic acid is added slowly to the starting material at a low temperature (0°C). The mixture is then refluxed for several hours before being poured into ice-cold water to precipitate the product. The solid product is filtered, washed with water until the filtrate is neutral, and dried to obtain the desired compound .

Chemical Reactions Analysis

4-Bromo-3-(chlorosulfonyl)-5-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-3-(chlorosulfonyl)-5-methylbenzoic acid is utilized in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is employed in the production of specialty chemicals and materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 4-Bromo-3-(chlorosulfonyl)-5-methylbenzoic acid involves its ability to interact with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Bromo-3-(chlorosulfonyl)-5-methylbenzoic acid can be compared with other similar compounds, such as:

    4-Bromo-3-(chlorosulfonyl)benzoic acid: Lacks the methyl group, which can influence its reactivity and applications.

    4-Chlorosulfonylbenzoic acid: Lacks both the bromine and methyl groups, resulting in different chemical properties and uses.

    4-Bromo-3-(chlorosulfonyl)-5-nitrobenzoic acid:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical behavior and utility in various fields.

Biological Activity

4-Bromo-3-(chlorosulfonyl)-5-methylbenzoic acid (BCMBA) is a synthetic organic compound with significant potential in biological applications. Its unique chemical structure, characterized by the presence of bromine, chlorosulfonyl, and methyl groups, contributes to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₆BrClO₄S
  • CAS Number : 849333-58-0

The compound is a derivative of benzoic acid, which enhances its reactivity and interaction with various biological targets. The chlorosulfonyl group plays a crucial role in its mechanism of action by forming covalent bonds with nucleophilic sites on proteins.

BCMBA's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The chlorosulfonyl group can inhibit enzyme activity by covalently modifying active sites, disrupting biochemical pathways essential for cellular function.
  • Protein Interaction : It can bind to various proteins, potentially altering their function and leading to downstream biological effects.

Biological Activities

Research indicates that BCMBA exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest BCMBA may possess antimicrobial properties. Its structural characteristics allow it to interact effectively with microbial enzymes, potentially inhibiting their growth.
  • Anti-inflammatory Effects : As a precursor for synthesizing anti-inflammatory agents, BCMBA has been investigated for its potential in reducing inflammation through enzyme inhibition pathways.
  • Anticancer Properties : The compound is explored as a building block in the synthesis of anticancer drugs. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further research.
  • Enzyme Modulation : BCMBA has been shown to influence proteasomal and lysosomal activities, which are crucial for protein degradation systems in cells. This modulation can enhance cellular homeostasis and may have implications in anti-aging therapies .

Research Findings

Several studies have focused on the biological evaluation of BCMBA and its derivatives:

  • A study highlighted that benzoic acid derivatives could enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) in human fibroblasts, suggesting that similar compounds like BCMBA may exhibit comparable effects .
  • Another investigation into related compounds showed promising results in enhancing proteasomal activity without cytotoxic effects on normal cells .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
4-Bromo-3-(chlorosulfonyl)benzoic acidLacks methyl groupReduced reactivity
4-Chlorosulfonylbenzoic acidLacks bromine and methyl groupsDifferent chemical properties
4-Bromo-3-(chlorosulfonyl)-5-nitrobenzoic acidContains nitro groupVaries in bioactivity

This comparison demonstrates how subtle changes in chemical structure can significantly influence biological behavior.

Case Studies

  • In Silico Studies : Computational models suggest that BCMBA can bind effectively to target proteins involved in critical pathways like apoptosis and cell cycle regulation. These findings pave the way for further experimental validation .
  • In Vitro Assays : Initial assays indicate that BCMBA derivatives show varying degrees of cytotoxicity against cancer cell lines while maintaining low toxicity against normal cells, highlighting their potential therapeutic applications .

Properties

IUPAC Name

4-bromo-3-chlorosulfonyl-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO4S/c1-4-2-5(8(11)12)3-6(7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVPXUFUECCEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Chlorosulfonic acid (150 mL, 2.18 mol) was added slowly to compound of Example 1b (74 g, 0.344 mol) at 0° C. The reaction mixture was refluxed for 4.5 h and then was poured into ice-cold water (1500 mL) with stirring. The solid was filtered, washed with water till filtrate was neutral and dried to obtain the title compound. Yield: 72.40 g (66.8%); 1H NMR (DMSO-d6, 300 MHz): δ 2.40 (s, 3H, CH3), 7.80 (s, 1H, Ar), 8.30 (s, 1H, Ar); MS: m/e (ES−) 315 (M−1).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1500 mL
Type
solvent
Reaction Step Two

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